

# Application Note: Comprehensive Analytical Characterization of N-Ethyl-5-fluoro-2-methoxybenzamide

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## Compound of Interest

**Compound Name:** *N-ethyl-5-fluoro-2-methoxybenzamide*

**Cat. No.:** B7506582

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Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development

Professionals Document Type: Standard Operating Protocol & Structural Elucidation Guide

## Executive Summary

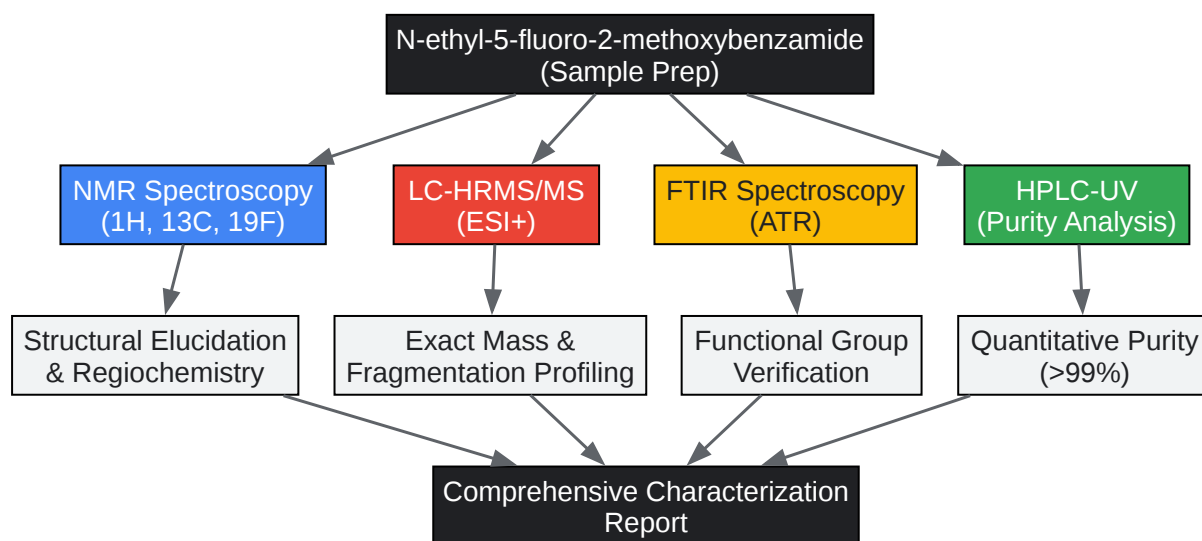
The structural verification of highly functionalized aromatic scaffolds is a critical checkpoint in pharmaceutical and agrochemical development. **N-ethyl-5-fluoro-2-methoxybenzamide** (C<sub>10</sub>H<sub>12</sub>FNO<sub>2</sub>) represents a classic substituted benzamide motif, sharing structural homology with various active pharmaceutical ingredients (APIs) and critical synthetic intermediates.

This application note details a self-validating, orthogonal analytical workflow designed to unambiguously confirm the identity, regiochemistry, and purity of this compound. By integrating Nuclear Magnetic Resonance (NMR), High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-HRMS/MS), Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR), and High-Performance Liquid Chromatography (HPLC), we establish a robust data package that eliminates the risk of misidentifying positional isomers.

## Analytical Strategy & Causality (The "Why")

Relying on a single analytical technique is insufficient for complex substituted aromatics. Our methodology is built on the principle of orthogonal validation:

- NMR Spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ ): Maps the carbon-hydrogen framework. Conformational analysis of substituted benzamides highlights the importance of the intramolecular hydrogen bond between the amide N-H and the methoxy oxygen, which directly influences the chemical shift and line shape of the N-H proton [1](#).  $^{19}\text{F}$  NMR is critical for confirming the single fluorine substitution, while  $^{13}\text{C}$  NMR leverages distinct  $1\text{JCF}$  and  $2\text{JCF}$  coupling constants to prove the fluorine's position relative to the methoxy group.
- LC-HRMS/MS: LC-MS/MS is the gold standard for characterizing benzamide-containing pharmaceutical intermediates, offering high sensitivity for detecting trace impurities and confirming exact mass [2](#).
- ATR-FTIR: Provides rapid, non-destructive confirmation of the amide carbonyl and ether linkages without the matrix interference common in traditional KBr pellet methods.



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Analytical workflow for **N-ethyl-5-fluoro-2-methoxybenzamide** characterization.

## Detailed Experimental Protocols (The "How")

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v Tetramethylsilane (TMS).
  - Causality:  $\text{CDCl}_3$  is selected because it lacks exchangeable protons that would otherwise undergo deuterium exchange with the amide N-H, which would mask a critical diagnostic signal.
- Acquisition Parameters:
  - $^1\text{H}$  NMR (400 MHz): 16 scans,  $90^\circ$  pulse angle. Set the relaxation delay (D1) to 2.0 s.
  - $^{13}\text{C}$  NMR (100 MHz): 512 scans. Set D1 to 5.0 s.
    - Causality: An extended D1 of 5.0 s is mandatory to ensure complete longitudinal relaxation ( $T_1$ ) of quaternary carbons (e.g., the amide C=O and the C-F carbon). Failure to do so results in severe under-integration or missing peaks.
  - $^{19}\text{F}$  NMR (376 MHz): 32 scans, referenced to internal  $\text{CFCl}_3$  (0.00 ppm).
- System Validation: Verify that the TMS internal standard peak is sharply centered at 0.00 ppm and the residual  $\text{CHCl}_3$  peak is at 7.26 ppm.

### High-Resolution LC-MS/MS

- Sample Preparation: Dilute the sample to 1  $\mu\text{g}/\text{mL}$  in LC-MS grade Methanol:Water (50:50, v/v).
- Chromatography: Use a sub-2-micron C18 column (e.g., 1.7  $\mu\text{m}$ , 2.1  $\times$  100 mm).
  - Mobile Phase A: 0.1% Formic acid in  $\text{H}_2\text{O}$ .
  - Mobile Phase B: 0.1% Formic acid in Acetonitrile.
  - Gradient: 5% B to 95% B over 10 minutes at 0.3 mL/min.

- Mass Spectrometry: Operate in Electrospray Ionization (ESI) positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C.
  - Causality: UHPLC coupled with ESI-MS provides robust separation and ionization for benzamide chemotypes, utilizing acidic mobile phases (formic acid) to strongly promote  $[M+H]^+$  formation [3].
  - Fragmentation: Ramp the Collision Energy (CE) from 15 to 35 eV to ensure complete cleavage of the stable amide bond.

## Attenuated Total Reflection FTIR (ATR-FTIR)

- Protocol: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (32 scans, 4  $\text{cm}^{-1}$  resolution, 4000–400  $\text{cm}^{-1}$ ). Place 2–3 mg of the solid sample directly onto the crystal and apply uniform pressure using the anvil.
- Causality: The ATR technique acts as a self-validating system by eliminating the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that artificially obscures the critical N-H stretching region ( $\sim 3300 \text{ cm}^{-1}$ ) of the benzamide.

## HPLC-UV Purity Analysis

- Protocol: Isocratic elution (60% Acetonitrile / 40% Water with 0.05% TFA) on a standard C18 analytical column. Detection wavelengths: 254 nm and 280 nm. Injection volume: 5  $\mu\text{L}$ .
- System Suitability Test (SST): Inject a blank diluent to confirm zero carryover. Inject the reference standard five consecutive times; the retention time Relative Standard Deviation (RSD) must be  $< 1.0\%$ .

## Data Interpretation & Expected Results

### NMR Spectral Assignments

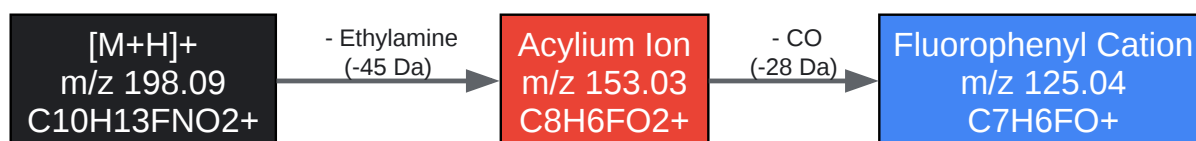
The methoxy group protons typically appear as a sharp singlet around  $\delta$  3.8 - 3.9 ppm, while the amide proton often appears as a broad singlet due to quadrupolar relaxation of the nitrogen atom and chemical exchange 4. The presence of the fluorine atom induces massive carbon-fluorine spin-spin splitting in the  $^{13}\text{C}$  spectrum, which is highly diagnostic.

Table 1: Expected NMR Chemical Shifts (CDCl<sub>3</sub>)

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity & Coupling (Hz)	Assignment / Causality
<sup>1</sup> H	~ 7.85	dd (J = 9.0, 3.2 Hz, 1H)	Ar-H (H-6): Ortho to amide, meta to F.
<sup>1</sup> H	~ 7.80	br s, 1H	N-H: Broadened by <sup>14</sup> N quadrupolar relaxation.
<sup>1</sup> H	~ 7.15	ddd (J = 9.0, 7.5, 3.2 Hz, 1H)	Ar-H (H-4): Ortho to F, meta to OMe.
<sup>1</sup> H	~ 3.92	s, 3H	O-CH <sub>3</sub> : Strongly deshielded by the oxygen atom.
<sup>1</sup> H	~ 3.50	qd (J = 7.2, 5.5 Hz, 2H)	N-CH <sub>2</sub> : Split by adjacent CH <sub>3</sub> and N-H.
<sup>13</sup> C	164.5	s	C=O: Amide carbonyl.
<sup>13</sup> C	157.2	d ( $1J_{CF} \approx 238$ Hz)	C-5 (Ar-F): Direct C-F coupling confirms F presence.
<sup>13</sup> C	118.5	d ( $2J_{CF} \approx 24$ Hz)	C-6: Ortho-coupling to Fluorine.
<sup>19</sup> F	-122.4	m	Ar-F: Characteristic range for fluoroarenes.

## Mass Spectrometry Fragmentation Profiling

Under ESI+ conditions, benzamides undergo a highly predictable and characteristic fragmentation pathway driven by the cleavage of the amide bond to form a stable acylium ion, followed by the extrusion of carbon monoxide.



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Proposed ESI-MS/MS fragmentation pathway for **N-ethyl-5-fluoro-2-methoxybenzamide**.

Table 2: High-Resolution MS/MS Fragments

Ion Type	Exact Mass (m/z)	Formula	Neutral Loss
Precursor [M+H] <sup>+</sup>	198.0925	C <sub>10</sub> H <sub>13</sub> FNO <sub>2</sub> <sup>+</sup>	N/A
Acylium Ion	153.0346	C <sub>8</sub> H <sub>6</sub> FO <sub>2</sub> <sup>+</sup>	- 45.0578 Da (Ethylamine)
Aryl Cation	125.0397	C <sub>7</sub> H <sub>6</sub> FO <sup>+</sup>	- 27.9949 Da (Carbon Monoxide)

## Vibrational Spectroscopy (FTIR)

Table 3: Key FTIR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group	Mode
~ 3320	Secondary Amide (N-H)	Stretching (hydrogen-bonded)
~ 1650	Amide Carbonyl (C=O)	Amide I Band (Stretching)
~ 1540	Amide (N-H / C-N)	Amide II Band (Bending/Stretching)
~ 1245	Aryl Alkyl Ether (C-O-C)	Asymmetric Stretching
~ 1150	Fluoroarene (C-F)	Stretching

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